4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
This compound is a key intermediate in the synthesis of spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops .
Synthesis Analysis
Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the ¹H NMR spectrum can provide information about the number of protons to which the signal corresponds . Deuterium oxide (D2O) can be used to assist in the identification of the signal caused by the presence of the O-H proton in the ¹H NMR spectrum of an alcohol .Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the ¹H NMR spectrum can provide information about the number of protons to which the signal corresponds .Scientific Research Applications
Analgesic Activity
Research has demonstrated significant analgesic properties in related spiro heterocycles, indicating that compounds with structural similarities to "4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one" may possess analgesic activities. The structure-activity relationship studies suggest that the analgesic properties may be mainly associated with specific ring systems within these compounds (Cohen, Banner, & Lopresti, 1978).
Crystal Structure Analysis
The crystal structure of derivatives of "this compound" has been determined, providing insights into their molecular configurations. This information is crucial for understanding the compound's interactions at the molecular level, which can inform further drug design and development (Wang et al., 2011).
Antitumor Activity
A series of novel derivatives designed and synthesized from "this compound" showed moderate to potent activity against various human cancer cell lines. These findings highlight the potential of such compounds in cancer therapy, with some derivatives emerging as promising candidates for further development due to their effectiveness against multiple cancer cell lines (Yang et al., 2019).
Synthesis Methodologies
Research has also focused on the synthesis of drug-like spiroimidazolidinone derivatives starting from compounds structurally related to "this compound." These studies contribute to the development of efficient synthetic routes for producing pharmacologically active compounds, emphasizing the importance of diastereoselectivity in the synthesis process (Jassem et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
4-(2-phenylethylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-16-13-15(17(20-16)10-5-2-6-11-17)18-12-9-14-7-3-1-4-8-14/h1,3-4,7-8,13,18H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCRVUYKCHVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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